2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the 3,4-dihydro-2H-pyran ring adds to its versatility, making it a valuable intermediate in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting a wide range of potential targets.
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to various biological effects .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of inhibitors for various enzymes and receptors, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of ester groups, and their overall lipophilicity .
Result of Action
Given the wide use of boronic acids and their derivatives in the synthesis of pharmaceuticals and agrochemicals, the effects can be diverse depending on the specific targets and biochemical pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are essential for the synthesis of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, changes in gene expression profiles can result from the interaction of this compound with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to either inhibition or activation of their functions. This binding can result in conformational changes that alter the activity of the target molecules. Additionally, the compound may influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular damage, oxidative stress, and disruption of normal physiological processes . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . These interactions can lead to changes in the production and consumption of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution pattern of the compound can influence its biological activity and effectiveness in various applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment . Understanding the factors that influence the subcellular distribution of this compound is crucial for optimizing its use in biochemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-2H-pyran with bis(pinacolato)diboron under catalytic conditions. A common catalyst used is palladium, often in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronate ester.
Scientific Research Applications
2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Organic Synthesis: It is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of new materials with specific electronic properties.
Medicinal Chemistry: Plays a role in the synthesis of biologically active compounds, including potential drug candidates.
Catalysis: Acts as a ligand in various catalytic processes, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the 3,4-dihydro-2H-pyran ring.
Boronate Esters: A broad class of compounds with similar reactivity.
Uniqueness
2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 3,4-dihydro-2H-pyran ring, which imparts additional stability and reactivity. This makes it particularly useful in reactions where other boronic acids or esters might be less effective.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h7H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRIMDSCBRDPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585950 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025707-93-0 | |
Record name | 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025707-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDRO-2H-PYRAN-6-BORONIC ACID PINACOL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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